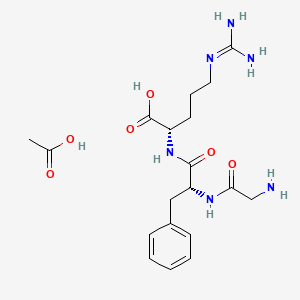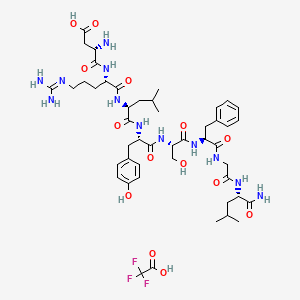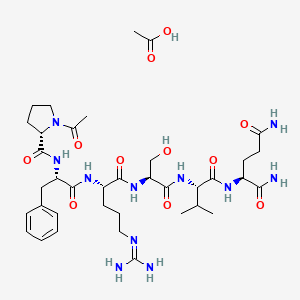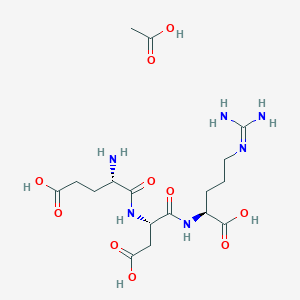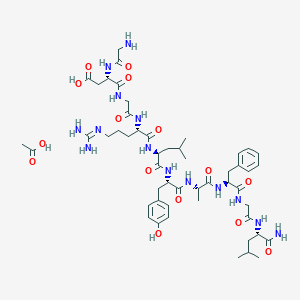![molecular formula C41H53N11O12 B10825666 acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)
acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abz-FR-K(Dnp)-P-OH acetate (CAS 500799-61-1) is a biochemical compound used primarily in proteomics research. It is a substrate for ACE1 (Angiotensin-Converting Enzyme 1) and is known for its sequence Abz-Phe-Arg-Lys(Dnp)-Pro-OH. This compound is utilized for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-FR-K(Dnp)-P-OH acetate involves the stepwise assembly of the peptide sequence Abz-Phe-Arg-Lys(Dnp)-Pro-OH. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection and Cleavage: After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the free peptide.
Purification: The crude peptide is purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
Industrial production of Abz-FR-K(Dnp)-P-OH acetate follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
Abz-FR-K(Dnp)-P-OH acetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine and proline residues.
Substitution: The lysine residue can participate in substitution reactions due to its reactive side chain.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Yields smaller peptide fragments or individual amino acids.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Results in modified peptides with substituted lysine residues.
Scientific Research Applications
Abz-FR-K(Dnp)-P-OH acetate is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays and therapeutic research.
Industry: Applied in the production of research reagents and biochemical tools.
Mechanism of Action
The mechanism of action of Abz-FR-K(Dnp)-P-OH acetate involves its interaction with specific enzymes, such as ACE1. The compound acts as a substrate, and its cleavage by the enzyme can be monitored through changes in fluorescence. The molecular targets include the active sites of proteases, and the pathways involved are related to proteolytic cleavage and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Abz-FR-K(Dnp)-P-OH: A similar compound without the acetate group.
Abz-FR-K(Dnp)-P-NH2: A derivative with an amide group instead of the hydroxyl group.
Uniqueness
Abz-FR-K(Dnp)-P-OH acetate is unique due to its specific sequence and the presence of both Abz (aminobenzoyl) and Dnp (dinitrophenyl) groups, which allow for sensitive detection and analysis in enzymatic assays. Its acetate form enhances its solubility and stability, making it a valuable tool in proteomics research.
Properties
Molecular Formula |
C41H53N11O12 |
|---|---|
Molecular Weight |
891.9 g/mol |
IUPAC Name |
acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C39H49N11O10.C2H4O2/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60;1-2(3)4/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44);1H3,(H,3,4) |
InChI Key |
ZRCSIFRUWLMBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





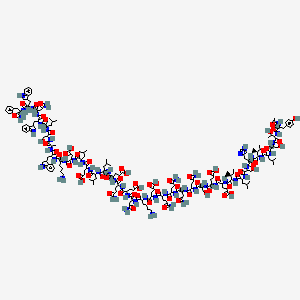
![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)
